3-Fluoro-5-(4-methylpyridin-3-yl)aniline
Description
Properties
CAS No. |
791644-60-5 |
|---|---|
Molecular Formula |
C12H11FN2 |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
3-fluoro-5-(4-methylpyridin-3-yl)aniline |
InChI |
InChI=1S/C12H11FN2/c1-8-2-3-15-7-12(8)9-4-10(13)6-11(14)5-9/h2-7H,14H2,1H3 |
InChI Key |
MULBAHMTLUZJPU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)C2=CC(=CC(=C2)F)N |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC(=CC(=C2)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 3-fluoro-5-(4-methylpyridin-3-yl)aniline, a comparative analysis with analogous aniline derivatives is provided below. Key differences arise from substituent electronic effects, steric hindrance, and solubility profiles.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Electronic Effects
- The 4-methylpyridin-3-yl group in the target compound provides moderate electron-withdrawing effects compared to stronger electron-deficient substituents like trifluoromethoxy or pentafluorothio . This impacts reactivity in electrophilic substitution reactions .
- Trifluoromethyl and pentafluorothio groups significantly reduce electron density, making their parent compounds less nucleophilic but more stable under acidic conditions .
Solubility and Lipophilicity
- The trifluoromethoxy derivative (3-fluoro-5-(trifluoromethoxy)aniline) exhibits sparing water solubility (0.26 g/L at 25°C) due to its high halogen content .
- In contrast, the methylpyridin-3-yl group in the target compound may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to purely aromatic analogs .
Synthetic Utility
- The pyridin-3-yloxy analog (3-fluoro-5-(pyridin-3-yloxy)aniline) is synthesized via nucleophilic aromatic substitution between 3,5-difluoronitrobenzene and 3-hydroxypyridine, highlighting its utility in constructing ether-linked heterocycles .
- The target compound’s 4-methylpyridine group is advantageous in metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) due to its directing effects .
Biological Activity Pentafluorothio-substituted anilines (e.g., 3-fluoro-5-(pentafluorothio)aniline) demonstrate enhanced activity as allosteric modulators of the A1 adenosine receptor, attributed to the sulfur atom’s polarizability . The methylpyridin-3-yl group may confer selectivity in kinase inhibition due to its ability to form hydrogen bonds with active-site residues .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-fluoro-5-(4-methylpyridin-3-yl)aniline typically involves:
- Construction or introduction of the fluorinated aromatic ring.
- Installation of the 4-methylpyridin-3-yl substituent via cross-coupling reactions.
- Functional group transformations to install the aniline (-NH2) group at the appropriate position.
- Purification and isolation of the target compound.
Preparation via Palladium-Catalyzed Cross-Coupling Reactions
A key method for assembling the this compound structure is through palladium-catalyzed C–N or C–C bond-forming reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling, involving halogenated fluoroanilines or fluorobenzenes and pyridinyl derivatives.
- Starting Materials: 3-fluoro-5-halogenated aniline or fluorobenzene derivatives and 4-methylpyridin-3-yl boronic acid or halide.
- Catalysts and Ligands: Pd2(dba)3, Xantphos, or triisopropylbiphenyl-2-yl phosphine (XPhos) are commonly used.
- Bases: Potassium tert-butoxide (t-BuONa) or similar strong bases facilitate coupling.
- Solvents: Toluene, dichloromethane (CH2Cl2), or methanol.
- Reaction Conditions: Heating at 85–110 °C under nitrogen atmosphere for 6–12 hours.
- Workup: Filtration through diatomaceous earth, extraction with ethyl acetate, washing with brine and water, drying over sodium sulfate, and concentration under reduced pressure.
- Purification: Silica gel chromatography or recrystallization from solvents such as ethanol and heptane.
This method allows the installation of the 4-methylpyridin-3-yl group onto the fluorinated aromatic ring with high specificity and yield.
Direct Amination Using Organometallic Reagents
A more recent approach involves direct amination of fluorinated aromatic precursors using organometallic reagents such as trimethylaluminum:
- Reaction of 3-fluoro-4-(4-methylpiperazin-1-yl)aniline with trimethylaluminum in anhydrous dichloromethane.
- Subsequent addition of electrophilic reagents like methyl 3-acetaminocrotonate or (Z)-methyl-3-(2-(3-fluorophenoxy)acetamido)but-2-enoate.
- Stirring at room temperature followed by aqueous quenching, extraction, and chromatographic purification.
This method provides a route to functionalized aniline derivatives with high regio- and chemoselectivity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Pd catalyst (Pd2(dba)3), Xantphos/XPhos, t-BuONa, toluene, 85–110 °C | High selectivity, broad substrate scope | Requires expensive catalysts and inert atmosphere |
| Nitration and Reduction | Acetic anhydride, fuming nitric acid, H2SO4, reflux HCl, NaOH | Regioselective aniline introduction | Multi-step, harsh nitration conditions |
| Organometallic Amination | Trimethylaluminum, CH2Cl2, electrophilic esters | Direct amination, mild conditions | Sensitive reagents, requires careful handling |
Research Findings and Yields
- Yields for nitration and subsequent reduction steps typically range from 70–80% for each step, with overall yields around 50–60% after purification.
- Cross-coupling reactions afford the desired product in moderate to high yields (60–85%) depending on catalyst loading and reaction time.
- Organometallic amination methods report yields around 68% after chromatographic purification.
Notes on Purification and Characterization
- Purification is commonly achieved by silica gel chromatography using solvent systems such as dichloromethane/methanol or recrystallization from ethanol/heptane mixtures.
- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
Q & A
Q. What are the recommended synthetic strategies for preparing 3-Fluoro-5-(4-methylpyridin-3-yl)aniline?
The synthesis typically involves coupling reactions between fluorinated aniline derivatives and pyridine-containing intermediates. Key steps include:
- Palladium-catalyzed cross-coupling : Aryl halides (e.g., 3-fluoro-5-bromoaniline) react with 4-methylpyridine-3-boronic acid under Suzuki-Miyaura conditions .
- Nucleophilic aromatic substitution : Fluorine atoms in polyhalogenated anilines can be replaced by pyridine groups using copper(I) catalysts .
- Protection of the amine group : To prevent side reactions, the aniline group is often protected with tert-butoxycarbonyl (Boc) before coupling .
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–75% | |
| Deprotection | HCl/dioxane, RT | >90% |
Q. How can the structural integrity of this compound be verified?
A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹⁹F NMR confirms fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic F) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 217.0874 for C₁₂H₁₁FN₂) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for pyridine-aniline linkages .
Q. What are the primary biological activity assessment methods for this compound?
- Enzyme inhibition assays : Test interactions with kinases or oxidoreductases using fluorescence-based protocols .
- Cellular uptake studies : Radiolabeled (e.g., ¹⁸F) analogs track intracellular distribution via autoradiography .
- In vitro toxicity : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
Advanced Research Questions
Q. How can regioselective fluorination be achieved during synthesis?
Regioselectivity challenges arise due to competing substitution pathways. Strategies include:
- Directing groups : Use meta-directing substituents (e.g., -NO₂) to guide fluorine placement, followed by reduction to -NH₂ .
- Electrophilic fluorination : Employ Selectfluor® or N-fluoropyridinium salts under controlled pH to target electron-rich positions .
- Computational modeling : DFT calculations predict reactivity hotspots, optimizing reaction conditions .
Case Study : A 2025 patent achieved 85% regioselectivity using 3-nitro-5-(4-methylpyridin-3-yl)aniline as a precursor, followed by catalytic hydrogenation .
Q. How do solvent polarity and temperature affect the stability of this compound?
Stability studies reveal:
Q. Degradation Products :
| Condition | Major Byproduct | Mechanism |
|---|---|---|
| High pH | 3-Fluoro-5-(4-methylpyridin-3-yl)phenol | Hydrolysis of -NH₂ |
| High temp | Pyridine ring-opened aldehydes | Oxidative cleavage |
Q. How to resolve contradictions in spectral data for this compound?
Discrepancies in NMR or MS data often stem from:
- Tautomerism : The pyridine-aniline linkage may exhibit keto-enol tautomerism, altering peak positions .
- Impurity profiles : Trace solvents (e.g., DMF) or starting materials (e.g., 3-fluoroaniline) produce overlapping signals .
- Resolution : Use deuterated solvents (DMSO-d₆) for sharper NMR peaks and LC-MS/MS for impurity profiling .
Q. What computational tools are effective for studying its pharmacokinetic properties?
Q. How to address low yields in large-scale synthesis?
Scale-up challenges include:
- Mass transfer limitations : Use flow chemistry for efficient mixing and heat dissipation .
- Catalyst poisoning : Pre-purify reagents to remove sulfur-containing impurities .
- Workflow optimization :
- Batch-wise coupling at 0.5 M concentration.
- Replace Pd(PPh₃)₄ with cheaper Pd(OAc)₂ with ligand recycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
